molecular formula C13H15N B1617944 1-(2-isopropylphenyl)-1H-pyrrole CAS No. 77503-16-3

1-(2-isopropylphenyl)-1H-pyrrole

Cat. No.: B1617944
CAS No.: 77503-16-3
M. Wt: 185.26 g/mol
InChI Key: HWNVOWVFGGSCGG-UHFFFAOYSA-N
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Description

1-(2-isopropylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrrole ring substituted with a 2-isopropylphenyl group. Pyrroles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(2-isopropylphenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropylaniline with monochloroacetic acid to form N-(2-isopropylphenyl)glycine, which is then cyclized to form the desired pyrrole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using catalysts and specific reaction conditions to increase yield and efficiency.

Chemical Reactions Analysis

1-(2-isopropylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-isopropylphenyl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-isopropylphenyl)-1H-pyrrole involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the particular application and the structure of the derivative being studied .

Comparison with Similar Compounds

1-(2-isopropylphenyl)-1H-pyrrole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-propan-2-ylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-11(2)12-7-3-4-8-13(12)14-9-5-6-10-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNVOWVFGGSCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228208
Record name 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77503-16-3
Record name 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077503163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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